Styphnic acid (2,4,6-trinitroresorcinol) is a highly nitrated dibasic aromatic compound utilized as a critical precursor in the synthesis of energetic materials and primary explosives [1]. Characterized by its two hydroxyl groups and three nitro groups, it forms dense crystals with a density of approximately 1.829 g/cm³ [2]. In industrial and laboratory procurement, styphnic acid is primarily sourced as the foundational building block for metal styphnates—most notably lead styphnate. These derived salts are mandatory components in non-corrosive percussion primers, detonators, and specialized pyrotechnic initiators, where specific sensitivity thresholds and thermal stability are required [3].
Attempting to substitute styphnic acid with closely related nitroaromatics, such as picric acid (2,4,6-trinitrophenol), fails in the synthesis of primary initiators [1]. While both are highly nitrated phenols, styphnic acid’s dibasic structure allows for the formation of metal coordination complexes with distinct stoichiometries and hydration states that monobasic acids cannot achieve [1]. This dibasic nature enables the precipitation of normal and basic lead styphnates, which exhibit a specific balance of extreme flame sensitivity and moderate shock resistance[2]. Monobasic picrates do not replicate this exact sensitivity profile or crystal morphology, leading to reliability failures when substituted in primer formulations and detonator manufacturing [1].
Styphnic acid acts as a weaker acid than its monohydroxy analog, picric acid, but provides two deprotonation sites per molecule. The pKa of styphnic acid is 1.74, compared to 0.38 for picric acid[1]. This dibasic nature allows styphnic acid to donate two protons to form the styphnate dianion, enabling the precipitation of heavily cross-linked 1:1 or 2:1 metal salts[1].
| Evidence Dimension | Acidic dissociation (pKa) and coordination sites |
| Target Compound Data | Styphnic acid (pKa = 1.74, dibasic, 2 coordination sites) |
| Comparator Or Baseline | Picric acid (pKa = 0.38, monobasic, 1 coordination site) |
| Quantified Difference | Styphnic acid provides an additional coordination site despite lower overall acidity, enabling dianion formation. |
| Conditions | Aqueous solution standard conditions for metal salt precipitation. |
The dibasic nature is required to form stable, cross-linked metal styphnate matrices (e.g., lead styphnate) that cannot be synthesized using monobasic picric acid.
The addition of a second hydroxyl group in styphnic acid increases its solid-state density compared to picric acid. Styphnic acid exhibits a crystal density of 1.829 g/cm³ [1], whereas picric acid has a lower density of approximately 1.76 g/cm³. This higher density in the precursor state is advantageous for formulating energetic materials with maximized volumetric energy density [2].
| Evidence Dimension | Crystal density |
| Target Compound Data | Styphnic acid (1.829 g/cm³) |
| Comparator Or Baseline | Picric acid (~1.76 g/cm³) |
| Quantified Difference | Styphnic acid presents a higher crystal density by approximately 0.07 g/cm³. |
| Conditions | Solid-state standard conditions. |
Higher crystal density in the precursor directly contributes to higher volumetric energy density and detonation velocity in the resulting energetic formulations.
Styphnic acid is specifically chosen over other precursors to manufacture lead styphnate due to its optimized safety and initiation profile. Compared to lead azide, lead styphnate exhibits significantly lower sensitivity to mechanical shock—being three times less sensitive to shock and friction—while maintaining the required extreme sensitivity to flame and electric discharge [1].
| Evidence Dimension | Shock and friction sensitivity of the derived primary explosive |
| Target Compound Data | Lead styphnate (derived from styphnic acid) |
| Comparator Or Baseline | Lead azide (standard alternative primary explosive) |
| Quantified Difference | Lead styphnate is three times less sensitive to mechanical shock than lead azide. |
| Conditions | Standard drop-weight and friction sensitivity assays for primary explosives. |
Dictates the procurement of styphnic acid for manufacturing non-corrosive primers where extreme flame sensitivity is required without the extreme handling hazards of azides.
Salts derived from styphnic acid demonstrate high thermal stability, which is critical for modern automotive and ordnance applications. Basic styphnate salts (such as potassium-calcium styphnate) exhibit thermal decomposition temperatures exceeding 300 °C (up to 335 °C), whereas conventional primer substances like potassium dinitrobenzofuroxanate decompose at approximately 220 °C [1]. Lead styphnate itself decomposes at 280–290 °C [2].
| Evidence Dimension | Thermal decomposition temperature |
| Target Compound Data | Styphnate salts (e.g., basic potassium-calcium styphnate >300 °C; lead styphnate 280–290 °C) |
| Comparator Or Baseline | Potassium dinitrobenzofuroxanate (~220 °C) |
| Quantified Difference | Styphnate derivatives offer an 60–115 °C higher thermal decomposition threshold. |
| Conditions | Thermogravimetric analysis (TGA) at a heating rate of 10 °C/min. |
Ensures that primers manufactured from styphnic acid can withstand high-temperature environments, such as engine compartments or rapid-fire weapon chambers, without premature autoignition.
Styphnic acid is the mandatory precursor for the precipitation of lead styphnate. Its dibasic structure allows it to react with lead acetate or lead nitrate to form normal or basic lead styphnate, which is the industry standard for non-corrosive small arms primers due to its flame sensitivity and reliable ignition of secondary propellants [1].
Beyond lead salts, styphnic acid is procured for the research and development of energetic co-crystals and transition metal complexes (e.g., with barium, potassium, or calcium). Its two hydroxyl groups and three nitro groups provide multiple coordination sites, enabling the formulation of basic salts with thermal decomposition temperatures exceeding 300 °C, ideal for high-temperature automotive or aerospace initiators [2].
Due to its ability to form highly insoluble salts with large organic cations, styphnic acid is utilized in analytical chemistry as a precipitating agent for alkaloids and complex organic bases. It offers an alternative to picric acid in scenarios where the specific solubility profile of the resulting dibasic styphnate salt allows for easier isolation or purification of the target analyte [3].
Explosive;Irritant